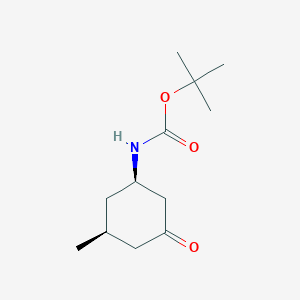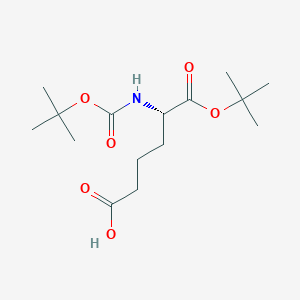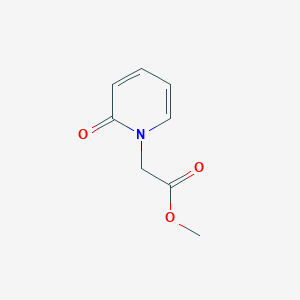
(1S,3R)-3-Methoxycyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-Methoxycyclopentan-1-amine is a chiral amine with a cyclopentane ring substituted with a methoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Methoxycyclopentan-1-amine can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired enantiomerically pure compound . Another method involves the use of aziridine intermediates, which also results in the formation of the target compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, often employing advanced techniques such as chiral chromatography for enantiomeric separation.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-3-Methoxycyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine or methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(1S,3R)-3-Methoxycyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism by which (1S,3R)-3-Methoxycyclopentan-1-amine exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit the activity of enzymes like glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a type of programmed cell death . This inhibition disrupts cellular redox balance and triggers oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R)-RSL3: This compound is structurally similar and also inhibits GPX4, inducing ferroptosis.
(1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane: Another related compound used in the synthesis of nucleoside analogs.
Uniqueness
(1S,3R)-3-Methoxycyclopentan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its methoxy group and chiral centers make it a valuable intermediate in asymmetric synthesis and pharmaceutical research.
Propiedades
Número CAS |
2227198-94-7 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(1S,3R)-3-methoxycyclopentan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
BVILPGWUKJERFN-NTSWFWBYSA-N |
SMILES isomérico |
CO[C@@H]1CC[C@@H](C1)N |
SMILES canónico |
COC1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)











![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)
